N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide
Description
N-[4-(Phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide is an acetamide derivative featuring a benzyloxy-substituted phenyl group at the N-position and a benzylamino group on the α-carbon. This structure combines aromatic and amide functionalities, which are common in pharmacologically active compounds.
Properties
CAS No. |
777934-39-1 |
|---|---|
Molecular Formula |
C22H22N2O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(benzylamino)-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H22N2O2/c25-22(16-23-15-18-7-3-1-4-8-18)24-20-11-13-21(14-12-20)26-17-19-9-5-2-6-10-19/h1-14,23H,15-17H2,(H,24,25) |
InChI Key |
XCURTGZCAFFMRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of N-(4-phenylmethoxyphenyl)acetamide Intermediate
- Phenylmethoxy Group Introduction: The phenylmethoxy substituent can be introduced via nucleophilic aromatic substitution or Williamson ether synthesis by reacting 4-hydroxyaniline derivatives with benzyl bromide or benzyl chloride under basic conditions.
- Amidation: The resulting 4-(phenylmethoxy)aniline is then acylated with chloroacetyl chloride or bromoacetyl bromide in the presence of a base such as triethylamine (TEA) to form the corresponding α-haloacetamide intermediate.
Formation of the Benzylamino Substituent
- Nucleophilic Substitution: The α-haloacetamide intermediate undergoes nucleophilic substitution with benzylamine to yield the target compound. This step typically occurs in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at room temperature or slightly elevated temperatures to optimize reaction rate and yield.
Representative Synthetic Procedure
Based on analogous acetamide syntheses and patent literature, a plausible synthetic route is as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 4-Hydroxyaniline + Benzyl bromide, K2CO3, acetone, reflux | Williamson ether synthesis to obtain 4-(phenylmethoxy)aniline |
| 2 | 4-(Phenylmethoxy)aniline + Bromoacetyl bromide + TEA, dry acetonitrile, RT, 3 h | Formation of α-bromoacetamide intermediate |
| 3 | α-Bromoacetamide + Benzylamine, DMF, RT to 50 °C, 12-24 h | Nucleophilic substitution to form this compound |
This sequence ensures selective functionalization and high purity of the final product.
Analytical Monitoring and Purification
- Monitoring: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product formation.
- Purification: After reaction completion, filtration to remove inorganic salts followed by solvent evaporation and recrystallization or chromatographic purification ensures high purity.
Research Discoveries and Supporting Data
- The compound’s synthesis aligns with the general methodology for acetamide derivatives described in medicinal chemistry research, where bromoacetyl intermediates are key precursors for nucleophilic substitution by amines to form α-substituted acetamides.
- Studies on related compounds highlight the importance of controlling the substitution pattern on the aromatic ring to modulate biological activity, which is achieved through selective ether formation and amidation.
- Reaction optimization studies indicate that the use of dry solvents and controlled temperature conditions significantly improves yields and reduces by-products.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Outcome | Notes |
|---|---|---|---|---|
| Phenylmethoxy group introduction | 4-Hydroxyaniline, Benzyl bromide, K2CO3 | Reflux in acetone | 4-(Phenylmethoxy)aniline | Williamson ether synthesis |
| Acylation to α-bromoacetamide | 4-(Phenylmethoxy)aniline, Bromoacetyl bromide, TEA | RT, dry acetonitrile, 3 h | α-Bromoacetamide intermediate | Base neutralizes HBr |
| Nucleophilic substitution | α-Bromoacetamide, Benzylamine | RT to 50 °C, 12-24 h, DMF | Target acetamide compound | Polar aprotic solvent preferred |
Chemical Reactions Analysis
Types of Reactions
N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide features a complex structure that contributes to its biological activity. The presence of a phenylmethoxy group and an acetamide moiety enhances its lipophilicity and ability to interact with biological targets. The molecular formula is C16H18N2O2, with a molecular weight of approximately 270.33 g/mol .
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting heme oxygenase-1 (HO-1), an enzyme associated with tumor progression and chemoresistance. For instance, derivatives of acetamides have shown promising results against various cancer cell lines, including prostate and glioblastoma cells . The inhibition of HO-1 has been linked to improved outcomes in cancer therapy.
- Neuroprotective Effects :
-
Analgesic Properties :
- The compound's structural characteristics allow it to interact with pain pathways, making it a candidate for analgesic development. Studies have explored the efficacy of similar amide derivatives in reducing pain responses in animal models.
Case Study 1: HO-1 Inhibition
A study focused on the design and synthesis of novel amide-based inhibitors of HO-1 demonstrated that certain derivatives exhibited significant anticancer activity against glioblastoma cells. The lead compound from this study was synthesized using a straightforward method involving amine substitution and showed effective inhibition of HO-1 with an IC50 value indicating potent activity .
Case Study 2: Neuroprotection in Models of Neurodegeneration
In a model of neurodegeneration, compounds similar to this compound were evaluated for their ability to reduce oxidative stress markers and improve neuronal survival rates. Results indicated that these compounds could significantly attenuate cell death induced by neurotoxic agents .
Comparative Analysis Table
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Anticancer Activity | Acetamides | Inhibition of HO-1; effective against cancer cells |
| Neuroprotective Effects | Amide Derivatives | Reduced oxidative stress; improved neuronal survival |
| Analgesic Properties | Phenylmethoxy Acetamides | Potential modulation of pain pathways |
Mechanism of Action
The mechanism of action of N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Acetamides
Substituent Variations on the Phenyl Ring
- N-(4-(Benzyloxy)phenyl)-2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide () Structure: Incorporates a thiadiazole ring with benzylthio substituents and thioether linkages. Comparison: The sulfur-rich thiadiazole moiety increases molecular weight (479.63 g/mol vs. ~374 g/mol for the target compound) and may improve metabolic stability due to sulfur’s resistance to oxidation. However, thioethers could reduce solubility compared to the target’s benzylamino group .
- 2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1, ) Structure: Contains a nitro group (electron-withdrawing) and a hydroxy-methylphenoxy group. In contrast, the target’s benzyloxy group is electron-donating, favoring π-π stacking interactions. The nitro substituent may confer antibacterial properties, as seen in nitrophenyl derivatives .
Heterocyclic Modifications
- CDD-934506 (): Features a 1,3,4-oxadiazole ring linked to a sulfanyl group. Comparison: Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity. The sulfanyl group in CDD-934506 may enhance binding to cysteine residues in enzymes, unlike the target’s benzylamino group, which favors hydrophobic interactions .
- Ubaditinib (): Contains a quinazoline core and a propan-2-yl-triazole group.
Thiol- and Sulfur-Containing Derivatives
- 2-Mercapto-N-(4-(phenylamino)phenyl)acetamide () Structure: Includes a thiol (-SH) group on the acetamide backbone. Comparison: The thiol group increases nucleophilicity, enabling disulfide bond formation or metal chelation. This contrasts with the target’s benzylamino group, which lacks reactive thiols but may improve stability in oxidative environments .
Pharmacological and Physicochemical Properties
Table 1: Key Comparisons of Acetamide Derivatives
Solubility and Bioavailability
- The target compound’s benzyl groups likely reduce aqueous solubility compared to hydroxyl- or nitro-substituted analogs (e.g., B1 in ). However, its logP value (estimated ~3.5) suggests moderate blood-brain barrier penetration, unlike polar derivatives like CDD-934506 (logP ~2.1) .
Target Specificity
- Compounds with heterocycles (e.g., oxadiazole, thiadiazole) exhibit broader enzyme inhibition profiles, while the target compound’s simpler structure may favor selectivity for receptors like GPCRs or serotonin transporters .
Biological Activity
N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly its anti-inflammatory and anticancer properties. This article summarizes key findings from various studies, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a phenylmethoxy group and an acetamide moiety. Its molecular formula is CHNO, indicating the presence of two aromatic rings which are crucial for its biological activity.
Anti-inflammatory Activity
Research has indicated that derivatives of acetamide compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound were tested for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process.
- Inhibition of COX Enzymes : In vitro studies have shown that certain derivatives can effectively inhibit COX-2 with IC values comparable to established anti-inflammatory drugs like celecoxib. For example, one study reported IC values for related compounds ranging from 0.04 to 0.09 μmol, demonstrating potent suppression of COX-2 activity .
| Compound | IC (μmol) | Target Enzyme |
|---|---|---|
| 3b | 0.04 ± 0.09 | COX-2 |
| 4b | 0.04 ± 0.02 | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly its ability to inhibit heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression.
- HO-1 Inhibition : In a study assessing various acetamide derivatives, some compounds demonstrated strong inhibitory activity against HO-1 with IC values as low as 0.9 μM, indicating their potential as anticancer agents . The structure-activity relationship analysis revealed that modifications to the phenyl rings significantly influenced potency.
| Compound | HO-1 IC (μmol) |
|---|---|
| 7i | 0.9 |
| 4 | 28.8 |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
- Phenyl Substituents : The presence of electron-donating groups on the phenyl rings enhances anti-inflammatory and anticancer activities.
- Amide Linkage : The acetamide structure is essential for maintaining biological activity; modifications can lead to decreased potency.
- Hydrophobic Interactions : Bulky substituents at specific positions on the aromatic rings can improve binding affinity to target enzymes.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Carrageenan-Induced Paw Edema : A study utilizing this model demonstrated that certain derivatives exhibited anti-inflammatory effects comparable to indomethacin, with ED values indicating effective doses .
| Compound | ED (μM) | Comparison Drug | ED (μM) |
|---|---|---|---|
| 7 | 11.60 | Indomethacin | 9.17 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving substitution, reduction, and condensation. For example, substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol) followed by iron powder reduction under acidic conditions yield intermediates, which are then condensed with cyanoacetic acid . Optimization can involve adjusting catalysts (e.g., anhydrous aluminum chloride for acetylation ), reaction temperatures, or solvent systems. Evidence from similar acetamide syntheses shows that yields improve with controlled stoichiometry and purification via column chromatography .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for structural confirmation, particularly for verifying aromatic substituents and acetamide backbone . Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) assesses purity. For crystalline derivatives, single-crystal X-ray diffraction (XRD) offers definitive structural data .
Q. What strategies are recommended for ensuring reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Reproducibility hinges on strict control of reaction parameters (e.g., pH in substitution reactions , inert atmospheres for reduction steps ). Detailed documentation of intermediates (e.g., N-(3-chloro-4-(2-pyridylmethoxy)aniline ) and standardized purification protocols (e.g., silica gel chromatography ) are essential. Peer-reviewed synthetic pathways, such as those involving EDC/HOBt coupling for amide bonds , should be followed.
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in target biological systems?
- Methodological Answer : Use isotope-labeled analogs (e.g., 13C/15N) in kinetic studies to track metabolic pathways . Competitive binding assays (e.g., surface plasmon resonance) and CRISPR-mediated gene knockout models can identify target proteins. For example, TRK kinase inhibition studies for similar acetamides involve measuring IC50 values in enzyme activity assays .
Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro models?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., cell viability vs. enzymatic activity). For instance, discrepancies in cytotoxicity might arise from varying cell line sensitivities (e.g., HEK293 vs. HeLa). Meta-analyses of published IC50 values and molecular dynamics simulations to assess binding mode consistency (e.g., using AutoDock Vina ) can clarify ambiguities.
Q. What computational methods are employed to predict the binding affinity and selectivity of this compound towards target proteins?
- Methodological Answer : Molecular docking (e.g., Glide, GOLD) and molecular dynamics simulations (e.g., AMBER) model ligand-protein interactions. Free energy perturbation (FEP) calculations refine binding affinity predictions, as demonstrated in studies on TRK inhibitors . Pharmacophore modeling (e.g., Phase) identifies critical functional groups for selectivity, such as the phenylmethoxy moiety’s role in hydrophobic pocket interactions .
Q. How can structural modifications enhance the metabolic stability of this compound without compromising activity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine ) or replace labile ether linkages with sulfonamides . Metabolic stability assays (e.g., liver microsome incubation ) quantify degradation rates. For instance, replacing methoxy with trifluoromethyl groups in related compounds improved half-life by 40% .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies of this compound?
- Methodological Answer : Nonlinear regression models (e.g., Hill equation) calculate EC50/IC50 values. Bootstrap resampling assesses confidence intervals, while ANOVA identifies significant differences between treatment groups . For high-throughput data, machine learning (e.g., random forest) prioritizes bioactive derivatives .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s bioactivity?
- Methodological Answer : Re-evaluate force field parameters (e.g., partial charges) in docking simulations. Experimental validation via isothermal titration calorimetry (ITC) can confirm binding thermodynamics. Case studies on imidazo-pyridazine acetamides show that solvation effects often explain such gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
